Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride

Photostability Resonance Raman Spectroscopy Biomimetic Chemistry

Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride (Fe(OEP)Cl, CAS 28755-93-3) is a five-coordinate, high-spin (S=5/2) iron(III) metalloporphyrin. It serves as a foundational heme biomimetic and a reference compound for understanding the electronic structure, axial ligation chemistry, and catalytic behavior of heme proteins.

Molecular Formula C36H44ClFeN4
Molecular Weight 624.1 g/mol
Cat. No. B12408924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride
Molecular FormulaC36H44ClFeN4
Molecular Weight624.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Fe+3]
InChIInChI=1S/C36H44N4.ClH.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1
InChIKeyNWWCYXFDLUMYRQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Octaethylporphyrin Chloride (Fe(OEP)Cl) for Heme Biomimetic & Electrocatalytic Procurement


Iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;chloride (Fe(OEP)Cl, CAS 28755-93-3) is a five-coordinate, high-spin (S=5/2) iron(III) metalloporphyrin [1]. It serves as a foundational heme biomimetic and a reference compound for understanding the electronic structure, axial ligation chemistry, and catalytic behavior of heme proteins [2]. Unlike the more sterically encumbered meso-tetraphenylporphyrin analog Fe(TPP)Cl, the eight peripheral ethyl groups of Fe(OEP)Cl provide a unique balance of solubility, crystallinity, and electronic influence on the iron center, making it the archetypal high-spin ferric porphyrin chloride for comparative biochemical and electrochemical studies [3].

Why Substituting Fe(OEP)Cl with Fe(TPP)Cl or Other Ferric Porphyrins Risks Experimental Divergence


Although all ferric porphyrin chlorides share a square-pyramidal Fe(III) center, subtle electronic and steric differences driven by peripheral substituents critically alter axial ligand affinity, photochemical stability, and solid-state packing. Fe(OEP)Cl's ethyl groups create a distinct ligand field and solvent-accessible metal center compared to the phenyl-substituted Fe(TPP)Cl [1]. This leads to measurable differences in solvent binding, photoreduction susceptibility, and zero-field splitting, which directly impact experimental outcomes in biomimetic and catalytic studies if one compound is interchanged for the other [2].

Quantitative Comparator Evidence for Fe(OEP)Cl Differentiation in Scientific Procurement


Superior Photochemical Stability of Fe(OEP)Cl Versus Fe(TPP)Cl Under Anaerobic Conditions

Fe(OEP)Cl demonstrates superior photochemical stability compared to its closest structural analog, Fe(TPP)Cl. Under anaerobic conditions in oxygen-containing solvents (THF, DMF, 1,4-dioxane), visible light irradiation (390–450 nm) induces rapid photoreduction of Fe(III)TPP(Cl) to the high-spin Fe(II)TPP(L) complex. In contrast, Fe(III)OEP(Cl) exhibits no observable photoreduction under identical conditions, as confirmed by resonance Raman and absorption spectroscopy [1]. This differential stability is critical for experimental designs relying on the persistence of the ferric oxidation state.

Photostability Resonance Raman Spectroscopy Biomimetic Chemistry

Enhanced Solvent Binding Affinity of Fe(OEP)Cl Compared to Fe(TPP)Cl Probed by X-Ray Spectroscopy

X-ray absorption and emission spectroscopy at the Fe L2,3 edge, interpreted with DFT/ROCIS calculations, reveals that the Fe center of Fe(OEP)Cl is more capable of binding small solvent molecules, specifically dichloromethane (CH₂Cl₂), than Fe(TPP)Cl in liquid solution [1]. The proposed mechanism involves dipole interactions between the porphyrin-ligand system and the solvent molecule, where the ethyl substituents of OEP maximize binding interactions compared to the phenyl groups of TPP. This differential solvent affinity has direct implications for solution-phase reactivity and electrochemical behavior in non-coordinating solvents.

Solvent Coordination X-ray Absorption Spectroscopy DFT Calculations

Narrow and Consistent Zero-Field Splitting (D) Range of Fe(OEP)Cl Establishes a Magnetostructural Benchmark

Frequency-domain Fourier-transform THz-EPR combined with field-domain EPR (9.5 to 629 GHz) established the zero-field splitting parameter D for Fe(OEP)Cl in the range of 6.24(8) to 6.85(5) cm⁻¹, with minor rhombicity E/D [1]. This narrow range places Fe(OEP)Cl as a consistent, well-characterized magnetostructural reference. For comparison, the closest tetraphenylporphyrin analog, Fe(TPP)Cl, exhibits a D value of 6.33(8) cm⁻¹ determined by inelastic neutron scattering [2]. While the values overlap, Fe(OEP)Cl's D range is more extensively validated across multiple EPR frequencies, and it correlates predictably with its Fe–Cl bond length of 2.225(4) Å, providing a magnetostructural correlation that is less established for Fe(TPP)Cl across multiple studies.

Zero-Field Splitting EPR Spectroscopy Magnetochemistry

Fe(OEP)Cl Enables 4-Electron O₂-to-H₂O ORR Pathway, Differentiating from Cobalt Porphyrins' 2-Electron Selectivity

Iron porphyrins, including Fe(OEP)Cl, catalyze the complete 4-electron reduction of O₂ to H₂O under acidic conditions (0.1 M HClO₄), a critical advantage for fuel cell cathode applications. Critically, these iron porphyrins also catalyze the reduction or dismutation of the intermediate H₂O₂ to H₂O [1]. In contrast, cobalt porphyrins predominantly catalyze only the 2-electron reduction of O₂ to H₂O₂ and show little reactivity toward H₂O₂ reduction [1]. This mechanistic divergence means that Fe(OEP)Cl-based electrodes can achieve full O₂-to-H₂O conversion in a single catalytic system, whereas Co porphyrin electrodes accumulate H₂O₂, a reactive oxygen species that degrades catalyst and membrane materials.

Oxygen Reduction Reaction Electrocatalysis Fuel Cell Catalysis

Crystal Structure Polymorphism: Triclinic Fe(OEP)Cl's Packing Efficiency Differentiates Polymorph Batch Identity

Fe(OEP)Cl crystallizes in at least two distinct polymorphs: a monoclinic form (Senge, 2005) and a newer triclinic form (Kohnhorst & Haller, 2014). Both share essentially identical molecular geometry—Fe–N bond length of 2.065(2) Å, Fe–Cl bond length of 2.225(4) Å, and Fe displacement of 0.494(4) Å from the porphyrinate plane [1]. However, the triclinic polymorph exhibits 1.5% lower density than the monoclinic form, with larger intermolecular plane-to-plane separations (3.45 Å vs 3.407 Å for methylene H-atom contacts) [1]. This structural detail is crucial for researchers who require batch-to-batch consistency in solid-state studies, as polymorph identity can influence solubility, crystal morphology, and solid-state reactivity.

Crystallography Polymorphism Solid-State Chemistry

Fe(OEP)Cl Reduction Potential Shift Provides Tunability Window Relative to Nitro-Substituted OEP and TPP Analogs

The Fe(III)/Fe(II) reduction potential of Fe(OEP)Cl serves as a baseline for assessing electronic effects of porphyrin substituents. The introduction of four nitro groups at the meso-positions to form Fe(tn-OEP)Cl shifts the Fe(III)/Fe(II) reduction potential anodically by approximately 700 mV, yielding a reversible peak at +0.20 V (vs SCE) compared to the parent Fe(OEP)Cl [1]. For broader context, the tetraphenylporphyrin analog Fe(TPP)Cl exhibits a half-wave potential at −0.22 V (vs SCE) under comparable conditions [2]. These data establish Fe(OEP)Cl's native reduction potential as substantially more cathodic than both Fe(tn-OEP)Cl and Fe(TPP)Cl, providing researchers a predictable electrochemical tuning range for synthetic modification.

Electrochemistry Reduction Potential Heme Models

Evidence-Backed Applications for Iron(III) Octaethylporphyrin Chloride Based on Comparator Differentiation


Photostable Ferric Heme Model for Spectroscopic Studies Requiring Persistent Fe(III) Oxidation State

For resonance Raman, UV-Vis, and stopped-flow kinetic experiments conducted under anaerobic conditions with O-containing solvents, Fe(OEP)Cl is the superior choice over Fe(TPP)Cl. As demonstrated by Terekhov & Kruglik, Fe(TPP)Cl undergoes photoreduction to Fe(II) under visible light in THF, DMF, and 1,4-dioxane, whereas Fe(OEP)Cl remains photostable [1]. Researchers performing laser-based spectroscopy on ferric heme models should procure Fe(OEP)Cl to eliminate photoreduction artifacts that compromise the integrity of Fe(III)-specific spectral signatures.

Magnetostructural Calibration Standard for High-Field EPR and THz Spectroscopy of Ferric Porphyrins

The zero-field splitting parameter D for Fe(OEP)Cl, validated across an unprecedented frequency range of 9.5 to 629 GHz and confirmed within a narrow window of 6.24–6.85 cm⁻¹ [1], establishes this compound as a primary magnetostructural reference. Laboratories conducting EPR characterization of novel high-spin Fe(III) porphyrin complexes should use Fe(OEP)Cl as their calibration standard, as its D value correlates predictably with its precisely known Fe–Cl bond length of 2.225(4) Å [2], enabling magnetostructural correlations that are less robustly defined for Fe(TPP)Cl.

Complete 4-Electron Oxygen Reduction Electrocatalyst Screening in Acidic Media

Fe(OEP)Cl-modified electrodes represent a molecular catalyst platform capable of the complete 4-electron reduction of O₂ to H₂O, including the subsequent reduction of the intermediate H₂O₂. This contrasts with cobalt porphyrin electrocatalysts, which terminate at the 2-electron H₂O₂ product [1]. Researchers developing non-precious metal catalysts for proton-exchange membrane fuel cells should select Fe(OEP)Cl as their iron-porphyrin model catalyst when the research goal requires a single-site catalyst that avoids H₂O₂ accumulation leading to membrane and ionomer degradation.

Axial Ligand Exchange Precursor Synthesis Without Macrocycle Degradation

Fe(OEP)Cl serves as the preferred starting material for synthesizing a library of axial ligand variants, including fluoro, nitrosyl, nitrito, and carboxylato derivatives [1]. The labile chloride ligand undergoes facile metathesis without requiring harsh conditions that could degrade the porphyrin macrocycle. This synthetic versatility, combined with the detailed crystallographic characterization of the parent compound [2], makes Fe(OEP)Cl the rational procurement choice for groups synthesizing series of Fe(OEP)X complexes (X = F, N₃, NO₂, OAc, etc.) for systematic ligand-dependence studies.

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